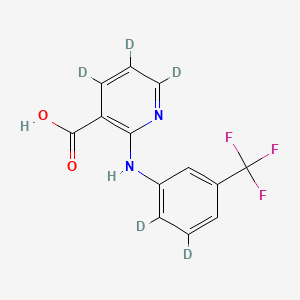
Niflumic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niflumic Acid-d5 is a deuterium-labeled derivative of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is primarily used as a research tool in various scientific studies due to its unique properties. Niflumic Acid itself is known for its ability to block calcium-activated chloride channels and inhibit cyclooxygenase-2 (COX-2), making it effective in reducing inflammation and pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Niflumic Acid-d5 involves the incorporation of deuterium atoms into the Niflumic Acid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as solid-phase extraction (SPE) to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Niflumic Acid-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Niflumic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving calcium-activated chloride channels to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new drugs and therapeutic agents due to its ability to inhibit COX-2 and block chloride channels
Wirkmechanismus
Niflumic Acid-d5 exerts its effects primarily by inhibiting cyclooxygenase-2 (COX-2) and blocking calcium-activated chloride channels. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The blockage of chloride channels affects various cellular processes, including ion transport and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Niflumic Acid-d5 include:
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory properties.
Mefenamic Acid: Known for its analgesic and anti-inflammatory effects.
Tolfenamic Acid: Used in the treatment of migraine and other pain conditions.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Niflumic Acid and related compounds .
Eigenschaften
Molekularformel |
C13H9F3N2O2 |
|---|---|
Molekulargewicht |
287.25 g/mol |
IUPAC-Name |
4,5,6-trideuterio-2-[2,3-dideuterio-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1D,2D,4D,5D,6D |
InChI-Schlüssel |
JZFPYUNJRRFVQU-UPLZBMDUSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1[2H])NC2=C(C(=C(C(=N2)[2H])[2H])[2H])C(=O)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)

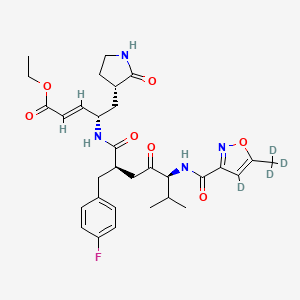

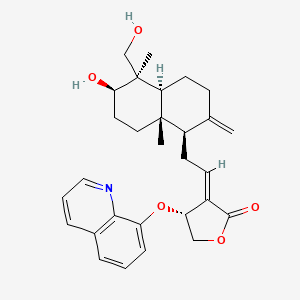

![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
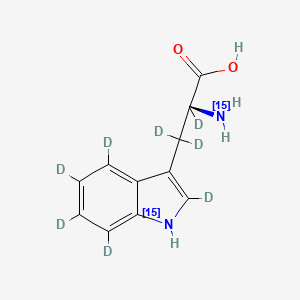


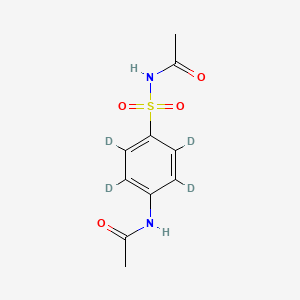
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)

